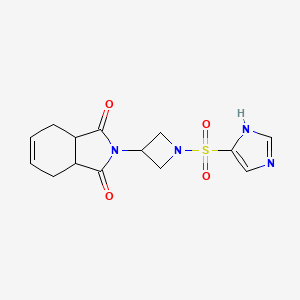
2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
描述
The compound 2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a bicyclic isoindole-1,3(2H)-dione core fused with a tetrahydro moiety. Attached to this core is an azetidin-3-yl group (a strained four-membered amine ring), which is further sulfonylated at the 1-position with a 1H-imidazol-4-yl substituent. The imidazole sulfonyl group may contribute to hydrogen bonding or ionic interactions in biological systems, while the azetidine ring’s conformational rigidity could influence pharmacokinetics .
属性
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13-10-3-1-2-4-11(10)14(20)18(13)9-6-17(7-9)23(21,22)12-5-15-8-16-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDTOSCACBUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that combines various heterocyclic structures known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- An imidazole ring which contributes to its biological activity through interactions with biological macromolecules.
- An azetidine moiety that enhances the compound's structural diversity.
- A sulfonyl group which can form covalent bonds with nucleophilic sites on proteins.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- The imidazole and azetidine rings may coordinate with metal ions or form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity.
- The sulfonyl group can participate in covalent bonding, modulating the function of target proteins .
Anticancer Activity
Research indicates that compounds containing imidazole and related structures often exhibit significant anticancer properties. For instance:
- A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from 5.11 to 10.8 µM .
Antimicrobial Properties
Compounds featuring triazole and imidazole rings have been extensively studied for their antimicrobial effects. The presence of these rings suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50/Effect |
|---|---|---|---|
| Romagnoli et al. | Imidazo[2,1-b][1,3,4]thiadiazole derivatives | Antiproliferative | IC50: 5.11 - 10.8 µM |
| Patel et al. | Bisindole derivative | Antitumor activity | IC50: 0.86 µM against CDK1 |
| Waghmare et al. | 1,3-diazole derivatives | Antimicrobial | Various activities reported |
Synthesis and Optimization
The synthesis of the compound typically involves multiple steps:
- Preparation of the imidazole and azetidine intermediates.
- Formation through reactions optimized for yield and purity using techniques like microwave-assisted synthesis or flow chemistry .
Future Directions
Given the promising biological activities associated with similar compounds, further studies are warranted to explore:
- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Mechanistic studies : Elucidating specific interactions with biological targets to optimize efficacy and minimize toxicity.
相似化合物的比较
Table 2: Functional Group Impact on Properties
Key Observations:
- Bioactivity : While highlights antimicrobial and antioxidant activities in imidazolidin-4-one derivatives , the target compound’s imidazole and sulfonyl groups may similarly target enzymes or receptors, though direct evidence is unavailable.
Commercial and Developmental Status
- Discontinued Analogs : lists isoindole-dione derivatives (e.g., 10-F314981) and imidazole-based compounds (e.g., [1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) as discontinued, suggesting challenges in stability or efficacy . The target compound’s sulfonyl-azetidine moiety may address such issues through improved physicochemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


